molecular formula C10H9NO3 B14068927 2,4-Oxazolidinedione, 5-methyl-3-phenyl- CAS No. 1012-87-9

2,4-Oxazolidinedione, 5-methyl-3-phenyl-

Cat. No.: B14068927
CAS No.: 1012-87-9
M. Wt: 191.18 g/mol
InChI Key: ORIGTQOWPHVRQD-UHFFFAOYSA-N
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Description

2,4-Oxazolidinedione, 5-methyl-3-phenyl- is a heterocyclic organic compound with the molecular formula C10H9NO3 It is a derivative of oxazolidinedione, characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Oxazolidinedione, 5-methyl-3-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with urea under acidic conditions to form the oxazolidinedione ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2,4-Oxazolidinedione, 5-methyl-3-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Oxazolidinedione, 5-methyl-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of oxazolidinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

2,4-Oxazolidinedione, 5-methyl-3-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Oxazolidinedione, 5-methyl-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it is believed to exert its effects by modulating the activity of specific enzymes involved in neurotransmission. The compound may inhibit certain enzymes, leading to altered levels of neurotransmitters and reduced seizure activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Oxazolidinedione, 5-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1012-87-9

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-methyl-3-phenyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C10H9NO3/c1-7-9(12)11(10(13)14-7)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

ORIGTQOWPHVRQD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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